molecular formula C36H40O7 B3039156 Fluorescein dioctanoate CAS No. 19722-86-2

Fluorescein dioctanoate

Cat. No.: B3039156
CAS No.: 19722-86-2
M. Wt: 584.7 g/mol
InChI Key: UWZNXQHGTKMTSX-UHFFFAOYSA-N
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Description

This compound is capable of passing through cell membranes, where intracellular esterases hydrolyze the dioctanoate groups, producing the highly fluorescent product, fluorescein . This property makes fluorescein dioctanoate a valuable tool in various scientific applications, particularly in cellular and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorescein dioctanoate is typically synthesized through an esterification reaction. The process involves the reaction of fluorescein with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Fluorescein dioctanoate undergoes hydrolysis reactions catalyzed by esterases, resulting in the formation of fluorescein and octanoic acid . This hydrolysis is a key reaction that enables its use in various biological assays.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action for fluorescein dioctanoate involves its hydrolysis by intracellular esterases. Once inside the cell, esterases cleave the dioctanoate groups, releasing fluorescein. The fluorescein then exhibits strong fluorescence, which can be detected and measured. This process is crucial for its use in cell viability assays and other biological applications .

Comparison with Similar Compounds

Uniqueness: Fluorescein dioctanoate is unique due to its longer alkyl chain (octanoate), which makes it more hydrophobic compared to fluorescein diacetate. This increased hydrophobicity allows it to better penetrate cell membranes, making it particularly useful in studies involving cell permeability and intracellular enzyme activity .

Properties

IUPAC Name

(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZNXQHGTKMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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